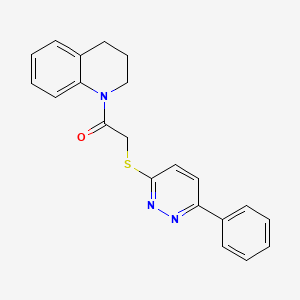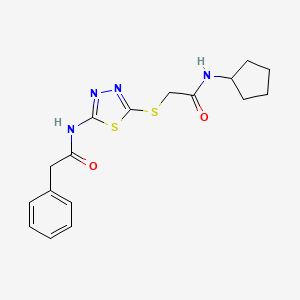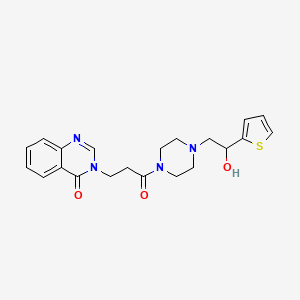
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its diverse pharmacological properties. Quinazolinones are known as "privileged" pharmacophores in drug development because of their potential anticancer and antimicrobial activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with various reagents to introduce substituents at different positions on the quinazolinone core. For instance, 2-methylthio-3-substituted quinazolin-4(3H)-ones have been synthesized by reacting dithiocarbamic acid methyl ester with amines . Similarly, 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized using a green microwave-assisted process . Although the specific synthesis of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is not detailed in the provided papers, it is likely that it would follow a similar synthetic route with appropriate modifications to introduce the allyl, difluoro, and methylthio groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using techniques such as Raman analysis, X-ray crystallography, and Hirshfeld surface analysis. For example, the crystal structure of a related compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters . The molecular structure is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions to form new compounds. For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones can be converted into acetamides or arylamides through reactions with acylating agents or hydrazides, respectively . The presence of reactive functional groups such as the methylthio group can also lead to further chemical transformations, as seen in the synthesis of novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinazolinone core. These properties are essential for the compound's biological activity and pharmacokinetics. The antibacterial, analgesic, and anti-inflammatory activities of various quinazolinone derivatives have been evaluated, with some compounds showing significant activity . Additionally, quinazolinone derivatives with a dithiocarbamate side chain have shown antiproliferative activities against various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Fluorinated Quinazoline Derivatives and Antiviral Activity Fluorine-containing 4-arylaminoquinazolines, specifically 2-Methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one, have shown promising antiviral properties. These compounds were synthesized through intramolecular cyclizations and nucleophilic substitution reactions. Their antiviral activity was tested against viruses like monkeypox, smallpox vaccine, and ectromelia virus, indicating potential as active substances in antiviral drug development (Lipunova et al., 2012).
Analgesic and Anti-inflammatory Research
Quinazolin-4(3H)-ones with Analgesic and Anti-inflammatory Properties A range of 2-methylthio-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and antibacterial activities. These compounds, particularly A1, A2, A3, and A4, demonstrated potent analgesic and anti-inflammatory effects, with A4 showing notable potential compared to diclofenac sodium, a common anti-inflammatory drug (Alagarsamy et al., 2003).
Antitumor Research
Quinazoline/Benzimidazole Hybrids and Antitumor Activities Quinazoline/benzimidazole hybrids were synthesized, showing significant in vitro antitumor activities against a variety of cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer. Compound 9, in particular, was noted for its appreciable anticancer activity, surpassing the known drug 5-fluorouracil (5-FU) in some cell lines (Sharma et al., 2013).
Eigenschaften
IUPAC Name |
6,7-difluoro-2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c1-3-4-16-11(17)7-5-8(13)9(14)6-10(7)15-12(16)18-2/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCGBRBXZRTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2C(=O)N1CC=C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)


![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)


![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)
